2-Methyl-4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methyl)thio)phenol
CAS No.:
Cat. No.: VC16492350
Molecular Formula: C19H16F3NOS2
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16F3NOS2 |
|---|---|
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenol |
| Standard InChI | InChI=1S/C19H16F3NOS2/c1-11-9-15(7-8-16(11)24)25-10-17-12(2)23-18(26-17)13-3-5-14(6-4-13)19(20,21)22/h3-9,24H,10H2,1-2H3 |
| Standard InChI Key | NPCWDUPHMLFWMT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-methyl-4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methyl)thio)phenol, reflects its three primary components:
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A phenolic group (2-methyl-4-thiophenol) providing acidity and reactivity.
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A thiazole ring (4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl) contributing to heterocyclic stability and potential bioactivity.
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A thioether bridge (-SCH-) linking the phenolic and thiazole moieties .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 636589-63-4 | |
| Molecular Formula | ||
| Molecular Weight | 395.46 g/mol | |
| MDL Number | MFCD33022183 | |
| SMILES Notation | CC1=CC(SCC2=C(C)N=C(C3=CC=C(C(F)(F)F)C=C3)S2)=CC=C1O |
The presence of the trifluoromethyl group (-CF) enhances lipid solubility and metabolic stability, making the compound a candidate for drug discovery .
Synthesis and Manufacturing
Synthetic Pathway
A published synthesis route involves a multi-step reaction starting with 4-iodo-2-methylphenol and 5-bromomethyl-4-methyl-2-(4-trifluoromethylphenyl)thiazole (Formula VIII) :
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Grignard Reaction: 4-Iodo-2-methylphenol reacts with isopropyl magnesium chloride in tetrahydrofuran (THF) at 0°C.
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Lithiation and Sulfur Incorporation: tert-Butyllithium and elemental sulfur are added at -78°C to form a thiolate intermediate.
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Alkylation: The thiolate reacts with 5-bromomethyl-4-methyl-2-(4-trifluoromethylphenyl)thiazole to yield the final product via nucleophilic substitution.
Key Reaction Conditions:
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Solvent: Anhydrous THF.
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Temperature: -78°C to 0°C.
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Yield: 87% after silica gel chromatography (hexane:ethyl acetate = 3:1) .
Physical and Chemical Properties
Spectroscopic Characterization
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NMR: The -NMR spectrum displays signals for the phenolic -OH (δ 9.2 ppm), thiazole protons (δ 7.8–8.2 ppm), and trifluoromethyl group (δ -63 ppm in -NMR) .
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MS: ESI-MS shows a molecular ion peak at m/z 395.1 ([M+H]) .
Applications and Derivatives
Pharmaceutical Intermediate
The compound is a key precursor for 2-(2-methyl-4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methylthio)phenoxy)acetic acid (CAS 317318-70-0), a potential anti-inflammatory agent . The acetic acid derivative’s enhanced water solubility (via the carboxylate group) improves bioavailability .
Selenium Analog
Replacing the sulfur atom in the thioether bridge with selenium yields 2-(2-methyl-4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methylselanyl)phenoxy)acetic acid (PubChem CID 11620299), which exhibits altered redox properties and potential antitumor activity .
Table 2: Comparison of Derivatives
| Property | Phenol Compound (CAS 636589-63-4) | Acetic Acid Derivative (CAS 317318-70-0) | Selenium Analog (CID 11620299) |
|---|---|---|---|
| Molecular Formula | |||
| Molecular Weight | 395.46 g/mol | 453.51 g/mol | 500.40 g/mol |
| Key Functional Group | Phenol | Carboxylic Acid | Selenoether |
| Potential Application | Intermediate | Anti-inflammatory | Antitumor |
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